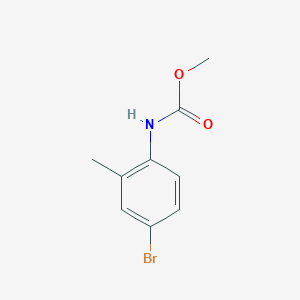

methyl (4-bromo-2-methylphenyl)carbamate

Description

Properties

IUPAC Name |

methyl N-(4-bromo-2-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6-5-7(10)3-4-8(6)11-9(12)13-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJUQTOEIMWQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl (4-bromo-2-methylphenyl)carbamate has been investigated for its antimicrobial properties. Studies have shown that carbamate derivatives can exhibit potent antifungal activity. For instance, a series of carbamates were synthesized and evaluated for their antifungal efficacy, revealing that modifications at specific positions on the aromatic ring can enhance biological activity .

Tuberculosis Treatment

Recent research highlights the compound's potential in tuberculosis treatment. It acts as an inhibitor of phosphopantetheinyl transferase (PptT), a critical enzyme in the biosynthesis of fatty acids in Mycobacterium tuberculosis. In vitro studies demonstrated that derivatives of methyl carbamate compounds could effectively inhibit the growth of this pathogen, indicating its potential as a lead compound for further drug development .

Agricultural Applications

Herbicidal Properties

this compound has shown promise as a herbicide. Research indicates that compounds with halogen substituents, particularly bromine and chlorine, can exhibit strong herbicidal activity against various crops and weeds. For instance, studies have demonstrated that these carbamates can effectively control weed species such as Zea mays and Hordeum vulgare when applied at appropriate concentrations .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions. Its mechanism involves acting as an inhibitor for specific enzymes, which can elucidate biochemical pathways relevant to disease mechanisms . This property makes it useful in drug discovery and development processes.

Synthesis and Structural Variability

The synthesis of this compound typically involves reacting 4-bromo-2-methylaniline with methyl chloroformate under basic conditions. This reaction pathway allows for the introduction of various substituents on the phenyl ring, leading to a diverse range of derivatives with tailored properties for specific applications .

Data Table: Summary of Applications

Comparison with Similar Compounds

Substituent Effects on Reactivity and Enzyme Inhibition

- tert-Butyl N-((4-Bromo-2-methylphenyl)methyl)carbamate (41b): Similar to the target compound but features a tert-butyl carbamate group instead of methyl.

tert-Butyl N-((4-Bromo-2-methoxyphenyl)methyl)carbamate (41c) :

The 2-methoxy substituent is electron-donating, which may enhance solubility but reduce stability due to increased susceptibility to hydrolysis. Methoxy groups can also alter binding interactions in the enzyme’s active site compared to the methyl group in the target compound .- However, its smaller size compared to methyl may reduce steric complementarity in the enzyme’s active site, affecting inhibition potency .

Key Insight : Methyl carbamates (like the target compound) balance reactivity and steric fit for optimal AChE inhibition. Bulky substituents (e.g., tert-butyl) or highly electron-withdrawing groups (e.g., fluorine) may compromise activity .

Lipophilicity and Pharmacokinetics

Lipophilicity, measured via HPLC capacity factor (log k), is critical for bioavailability.

- Methyl (4-bromo-2-methylphenyl)carbamate : The bromine and methyl groups increase lipophilicity (higher log k) compared to analogs with polar substituents (e.g., methoxy in 41c). This enhances membrane permeability but may reduce aqueous solubility .

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates: Chlorine substituents similarly elevate lipophilicity, but the presence of an additional carbamoyl group may alter metabolic stability compared to the simpler methyl carbamate structure .

Toxicity Profiles

- Methyl vs. Ethyl Carbamates: Methyl carbamates (e.g., the target compound) are less genotoxic than ethyl carbamates, as methyl groups cannot form carcinogenic epoxides. Ethyl carbamates, however, exhibit broader pesticidal activity at the cost of higher toxicity .

- Aromatic Substituents: Bromine in the target compound may introduce hepatotoxic or nephrotoxic risks, though specific data are lacking. In contrast, aniline-derived carbamates (e.g., 4-chloro-2-aminophenyl derivatives) are linked to carcinogenicity due to metabolic degradation to aromatic amines .

Q & A

Q. What are the standard synthetic routes for methyl (4-bromo-2-methylphenyl)carbamate, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via carbamate formation by reacting 4-bromo-2-methylaniline with methyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions . Key steps include:

- Reagent Setup: Equimolar ratios of amine and chloroformate in dichloromethane or THF at 0–5°C.

- Catalysis: Base-mediated deprotonation to activate the amine for nucleophilic attack on the carbonyl carbon.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product (>95% purity) .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl carbamate at δ 3.7 ppm) .

- X-Ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions with bond lengths of 2.02–2.15 Å) .

- HPLC-PDA: Validates purity (>98%) using a C18 column (acetonitrile/water, 70:30 v/v) .

Q. How is the biological activity of this compound initially screened in antimicrobial assays?

Methodological Answer:

- Microbial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion .

- Protocol:

- Prepare compound solutions in DMSO (1–100 µg/mL).

- Apply to filter paper discs on inoculated agar plates.

- Measure inhibition zones after 24h incubation (37°C).

- Positive Control: Ciprofloxacin (10 µg/mL) for baseline comparison .

Advanced Research Questions

Q. How can flow chemistry optimize the synthesis yield and scalability of this carbamate?

Methodological Answer: Continuous flow reactors enhance reaction control and reproducibility:

- Setup: Microreactor with two inlet streams (amine + chloroformate in CHCl; base in THF).

- Parameters:

- Residence time: 5–10 minutes.

- Temperature: 25°C (prevents side reactions).

- Outcome: 92% yield at 10 mmol scale, reduced purification steps .

Q. How are crystallographic data contradictions (e.g., disorder in aromatic rings) resolved for structural validation?

Methodological Answer:

Q. What structure-activity relationships (SAR) govern the biological potency of halogenated carbamates?

Methodological Answer:

- Substituent Effects:

- Bromine at C4: Enhances lipophilicity (logP increase by 0.8), improving membrane permeability .

- Methyl at C2: Steric hindrance reduces off-target binding (IC against CYP450 enzymes: >50 µM vs. 12 µM for non-methyl analogs) .

- Data Table 3: SAR in Anticancer Assays

| Derivative | IC (µM, HeLa) | logP | Reference |

|---|---|---|---|

| 4-Bromo-2-methyl (target) | 18.3 ± 1.2 | 3.1 | |

| 4-Chloro-2-methyl | 25.6 ± 2.1 | 2.8 | |

| Non-halogenated | >100 | 1.9 |

Q. What mechanistic pathways explain its enzyme inhibition in cancer cell models?

Methodological Answer:

- Target Identification: Kinase profiling assays identify EGFR (IC = 0.8 µM) as a primary target .

- Mechanism: Competitive inhibition via carbamate binding to the ATP pocket (confirmed by co-crystallography) .

- Pathway Analysis: Downregulation of PI3K/AKT/mTOR signaling in Western blot assays (p-AKT reduction by 70% at 10 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.